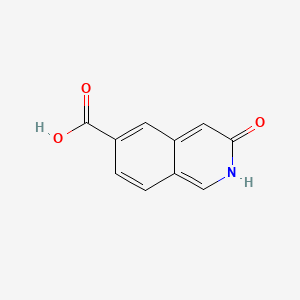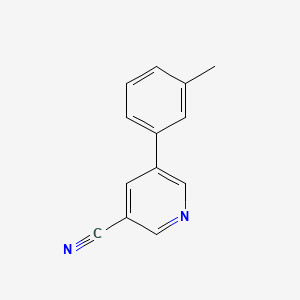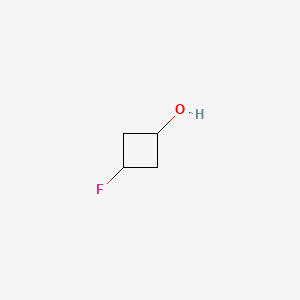
trans-3-Fluorocyclobutanol
カタログ番号 B578238
CAS番号:
1262278-60-3
分子量: 90.097
InChIキー: GSESEWCACAKURA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
“trans-3-Fluorocyclobutanol” is a chemical compound with the molecular formula C4H7FO . It has a molecular weight of 90.10 .
Synthesis Analysis
The synthesis of “trans-3-Fluorocyclobutanol” involves a reaction with pyridine in dichloromethane at 0℃ for 5 hours under an inert atmosphere . The product is a clear colorless oil .Molecular Structure Analysis
The molecular structure of “trans-3-Fluorocyclobutanol” consists of a cyclobutanol ring with a fluorine atom attached to the third carbon .Physical And Chemical Properties Analysis
“trans-3-Fluorocyclobutanol” is a liquid at room temperature . It has a density of 1.13 . The boiling point is not well-documented in the available literature.科学的研究の応用
Application 1: Use in Radiotracer Studies
- Summary of the Application : Trans-3-Fluorocyclobutanol is used in the synthesis of radiotracers for studying metabolic stability and binding affinity in the tyrosine LAT transporter system .
- Methods of Application or Experimental Procedures : The precursor cis-cyclobutane-1,3-diol ditosylate, its corresponding reference trans-3-fluorocyclobutanol tosylate (3-FCB), and the cis-(3-fluorocyclobutyl)-tyrosine (3-FCBT) were synthesized . The reference compound 3-FCBT was tested in efflux stimulation cell assays using A549 human lung carcinoma cells in competition with [3H]-D-tyrosine . The metabolic stability of 3-FCBT was studied in both rat hepatocytes and human plasma . 3-[18F]FCBT was synthesized via conjugation of tyrosine with the prosthetic group 3-[18F]FCB that was generated from cis-cyclobutane-1,3-diol ditosylate . In vitro studies were performed in A549 cells after incubation with 3-[18F]FCBT at 37°C for up to 60 min with/without inhibitors FET and non-radioactive 3-FCBT .
- Results or Outcomes : 3-FCBT blocked the uptake of [3H]-D-tyrosine in the competition cell assay and stimulated the release of [3H]-D-tyrosine from the cell in an efflux stimulation cell assay . 3-FCBT showed excellent stability in rat hepatocytes and human plasma (> 95%) . The cell uptake studies showed an increase of 3-[18F]FCBT over time reaching a plateau of 5.87% at 30 min .
Application 2: Use in Fluorescence-Based Materials
- Summary of the Application : Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been used in various basic research fields and industries .
- Methods of Application or Experimental Procedures : The physicochemical properties of SBBFs are systematically outlined, and representative examples of their applications are presented, providing useful context for the development of new SBBF derivatives in fluorophore-related materials science fields .
- Results or Outcomes : The study summarizes the recent advances (mainly from 2015 to 2020) in SBBFs .
Application 3: Use in Fluorescent Probes
- Summary of the Application : Bimane-based fluorescent probes have been used as a selective amyloid binding dye .
- Methods of Application or Experimental Procedures : The probes were designed and synthesized based on the underexplored bimane scaffold. The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts .
- Results or Outcomes : One probe shows selective binding to α-synuclein (αS) fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
Application 4: Use in Fluorescence-Based Materials
- Summary of the Application : Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been used in various basic research fields and industries .
- Methods of Application or Experimental Procedures : The physicochemical properties of SBBFs are systematically outlined, and representative examples of their applications are presented, providing useful context for the development of new SBBF derivatives in fluorophore-related materials science fields .
- Results or Outcomes : The study summarizes the recent advances (mainly from 2015 to 2020) in SBBFs .
Application 5: Use in Fluorescent Probes
- Summary of the Application : Bimane-based fluorescent probes have been used as a selective amyloid binding dye .
- Methods of Application or Experimental Procedures : The probes were designed and synthesized based on the underexplored bimane scaffold. The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts .
- Results or Outcomes : One probe shows selective binding to α-synuclein (αS) fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
Safety And Hazards
特性
IUPAC Name |
3-fluorocyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSESEWCACAKURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708007 | |
| Record name | 3-Fluorocyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Fluorocyclobutanol | |
CAS RN |
1262278-60-3 | |
| Record name | 3-Fluorocyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
For This Compound
3
Citations
… Methods The precursor cis-cyclobutane-1,3-diol ditosylate, its corresponding reference trans-3-fluorocyclobutanol tosylate (3-FCB) and the cis-(3-fluorocyclobutyl)-tyrosine (3-FCBT) …
Number of citations: 2
jnm.snmjournals.org
… Removal of the benzyl group using catalytic hydrogenation conditions with palladium on charcoal in methanol (Scheme 1) afforded the trans-3-fluorocyclobutanol 10, which was …
Number of citations: 24
www.sciencedirect.com
… Removal of the benzyl group using hydrogen and palladium on charcoal in MeOH afforded the trans-3-fluorocyclobutanol 36, confirmed by 1H NMR. Unfortunately, the fluoroalcohol 36 …
Number of citations: 1
core.ac.uk
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



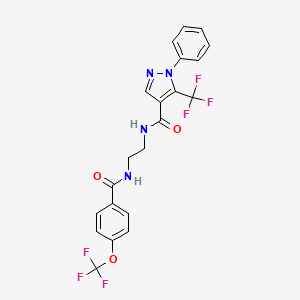
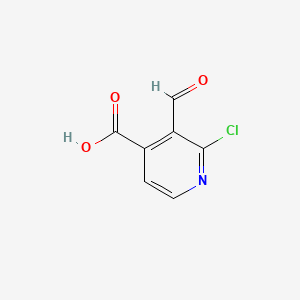
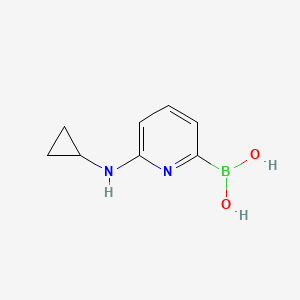
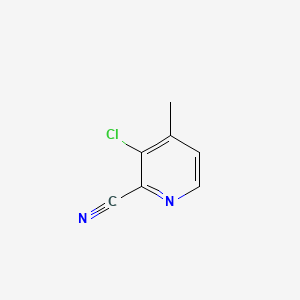
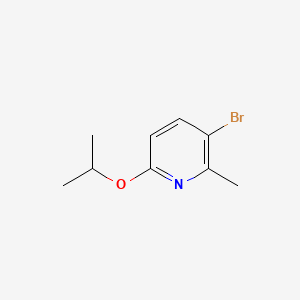
![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B578162.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B578164.png)
![6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B578167.png)
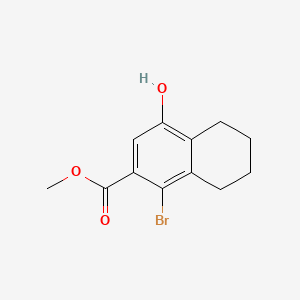
![N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine](/img/no-structure.png)
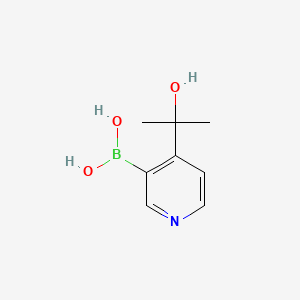
![1-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B578176.png)
